REACTION_CXSMILES
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[CH3:1][C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Al].[Br:14]Br>C(OCC)C>[Br:14][C:9]1[C:10]([CH3:12])=[CH:11][C:2]([CH3:1])=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5]
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Name
|
|
Quantity
|
19.75 g
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Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OC)C=CC(=C1)C
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Name
|
|
Quantity
|
120 g
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Type
|
reactant
|
Smiles
|
[Al]
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Name
|
|
Quantity
|
9.25 mL
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Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
while stirring at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
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The mixture was stirred at room temperature for 8 hours
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Duration
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8 h
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Type
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FILTRATION
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Details
|
Insoluble materials were filtered off
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Type
|
WASH
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Details
|
washed with diethyl ether (500 ml)
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Type
|
WASH
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Details
|
The combined filtrate was washed successively with 10% aqueous sodium thiosulfate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The filtrate was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from methanol (40 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC(=C(C(=O)OC)C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.34 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |